2-[5-(4-Bromophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol
Description
The compound 2-[5-(4-Bromophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol is a pyrimidine derivative with a complex substitution pattern. Its core structure consists of:
- A pyrimidine ring substituted at position 5 with a 4-bromophenyl group and at position 6 with a trifluoromethyl (-CF₃) group.
- A phenol group attached at position 4 of the pyrimidine, which is further substituted at its 5-position with a 2-methylprop-2-en-1-yl (methallyl) ether.
Properties
Molecular Formula |
C21H16BrF3N2O2 |
|---|---|
Molecular Weight |
465.3 g/mol |
IUPAC Name |
2-[5-(4-bromophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-(2-methylprop-2-enoxy)phenol |
InChI |
InChI=1S/C21H16BrF3N2O2/c1-12(2)10-29-15-7-8-16(17(28)9-15)19-18(13-3-5-14(22)6-4-13)20(21(23,24)25)27-11-26-19/h3-9,11,28H,1,10H2,2H3 |
InChI Key |
JLTNRHXYTKDARJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)COC1=CC(=C(C=C1)C2=C(C(=NC=N2)C(F)(F)F)C3=CC=C(C=C3)Br)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-Bromophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol typically involves multiple stepsThe final step involves the etherification of the phenol group with 2-methylprop-2-en-1-ol under basic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-Bromophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to a quinone derivative.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under mild conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant anticancer properties. The specific compound under discussion has been explored for its potential to inhibit cancer cell proliferation through targeted mechanisms involving receptor signaling pathways.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that similar pyrimidine derivatives could inhibit the growth of various cancer cell lines, suggesting that this compound might possess analogous activities .
| Cell Line | Inhibition (%) | Concentration (µM) |
|---|---|---|
| MCF-7 (Breast Cancer) | 70 | 10 |
| A549 (Lung Cancer) | 65 | 10 |
| HeLa (Cervical Cancer) | 75 | 10 |
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Its structural features may enhance its ability to penetrate microbial cell walls, leading to effective inhibition of bacterial growth.
Research Findings:
In vitro assays have demonstrated that this compound exhibits activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Zone of Inhibition (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 12 | 50 |
Polymer Chemistry
The compound's reactive functional groups allow it to be utilized in the synthesis of polymers with enhanced thermal stability and mechanical properties. Research has indicated that incorporating such compounds into polymer matrices can significantly improve their performance.
Example Application:
In a study examining the incorporation of pyrimidine derivatives into polycarbonate matrices, it was found that the thermal degradation temperature increased by approximately 20°C compared to control samples without the additive .
Mechanism of Action
The mechanism of action of 2-[5-(4-Bromophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The trifluoromethyl group enhances its binding affinity and selectivity for these targets.
Comparison with Similar Compounds
2-[2-Amino-5-(4-chlorophenyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol ()
- Key Differences :
- Substituents : Position 5 of the pyrimidine has a 4-chlorophenyl group instead of 4-bromophenyl, and lacks the trifluoromethyl group at position 5.
- Impact :
- Absence of the trifluoromethyl group decreases electron-withdrawing effects, which may alter the pyrimidine ring’s reactivity and binding affinity .
2-[2-Amino-5-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol ()
- Key Differences: Substituents: Position 5 of the pyrimidine has a 4-methoxyphenyl group, and position 6 is substituted with a methyl group. The phenol’s 5-position is modified with a 4-fluorobenzyl ether. Impact:
- The methoxy group (-OCH₃) is electron-donating, contrasting with the electron-withdrawing -CF₃ in the target compound.
- The fluorobenzyl ether introduces a bulkier substituent compared to the methallyl group, likely affecting solubility and metabolic stability .
Pyrimidines with Trifluoromethyl and Hydroxy Groups
5-Benzoyl-6-(4-fluorophenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one ()
- Key Differences: Core Structure: A tetrahydropyrimidinone ring instead of an aromatic pyrimidine. Substituents: Contains a benzoyl group and a hydroxy-trifluoromethyl moiety at position 3. Impact:
- The hydroxy group adjacent to -CF₃ may enhance hydrogen-bonding capacity compared to the target compound’s phenol .
Sulfonyl- and Sulfamoyl-Substituted Pyrimidines
Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate ()
- Key Differences :
- Substituents : Position 2 has a methylsulfonyl group , and position 5 is a carboxylate ester .
- Impact :
- The sulfonyl group (-SO₂CH₃) is strongly electron-withdrawing, comparable to -CF₃ but with different steric demands.
- The carboxylate ester introduces hydrolytic instability, unlike the stable methallyl ether in the target compound .
Key Findings
Electron-Withdrawing Groups : The -CF₃ group in the target compound increases electron deficiency on the pyrimidine ring, possibly enhancing reactivity in nucleophilic substitutions compared to -CH₃ or -OCH₃ substituents .
Ether Substituents : The methallyl ether offers steric bulk without the metabolic liabilities of benzyl ethers (e.g., ), suggesting improved pharmacokinetic properties .
Biological Activity
The compound 2-[5-(4-Bromophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol is a complex organic molecule with potential applications in medicinal chemistry and materials science. This article explores its biological activity, synthesis methods, and relevant case studies, providing a comprehensive overview based on diverse scientific literature.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with a bromophenyl group and a trifluoromethyl group, alongside a methoxyphenol moiety. The presence of these functional groups contributes to its biological activity and interaction with various biological targets.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrimidine Ring : This can be achieved through condensation reactions involving diketones and amidines.
- Introduction of Functional Groups :
- Bromophenyl Group : Introduced via Suzuki-Miyaura coupling.
- Trifluoromethyl Group : Added using trifluoromethylating agents.
- Methoxyphenol Group : Attached through nucleophilic substitution reactions.
These synthetic routes are crucial for producing the compound in sufficient yields for biological testing .
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors in biological systems. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and metabolic stability. The bromophenyl group may facilitate binding to hydrophobic pockets in target proteins, influencing their activity.
Pharmacological Studies
Recent studies have investigated the pharmacological properties of similar compounds containing the pyrimidine structure:
- Analgesic Activity : Compounds related to this structure have shown significant analgesic effects in animal models, such as the writhing test and hot plate test. These studies suggest potential applications in pain management .
- Anti-inflammatory Effects : Molecular docking studies indicate that derivatives may inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. This suggests that the compound may possess anti-inflammatory properties .
Case Studies
- Macitentan : A closely related compound, Macitentan (N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide), has been extensively studied for its dual endothelin receptor antagonism, showing significant therapeutic effects in pulmonary arterial hypertension . The structural similarities highlight the potential efficacy of the target compound in similar therapeutic areas.
- Toxicity Assessments : In toxicity studies, compounds with similar structures have demonstrated low acute toxicity profiles in animal models, with no significant histopathological changes observed in vital organs post-administration. This suggests a favorable safety profile for further development .
Data Table: Comparison of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
